molecular formula C11H14IN B11741562 1-(4-Iodophenyl)cyclopentanamine

1-(4-Iodophenyl)cyclopentanamine

Katalognummer: B11741562
Molekulargewicht: 287.14 g/mol
InChI-Schlüssel: GSABBTXIQFWFBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Iodophenyl)cyclopentanamine is an organic compound with the molecular formula C11H14IN. It is a cyclopentanamine derivative where an iodine atom is substituted at the para position of the phenyl ring.

Vorbereitungsmethoden

The synthesis of 1-(4-Iodophenyl)cyclopentanamine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 4-iodoaniline as the primary starting materials.

    Formation of Intermediate: Cyclopentanone is first converted to cyclopentanone oxime, which is then subjected to Beckmann rearrangement to form the corresponding amide.

    Final Product: The amide is then reduced to yield this compound.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, specific catalysts, and purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

1-(4-Iodophenyl)cyclopentanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(4-Iodophenyl)cyclopentanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(4-Iodophenyl)cyclopentanamine involves its interaction with specific molecular targets. The iodine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the cyclopentanamine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(4-Iodophenyl)cyclopentanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the iodine atom, which can form stronger halogen bonds and participate in specific chemical reactions that other halogens may not facilitate .

Eigenschaften

Molekularformel

C11H14IN

Molekulargewicht

287.14 g/mol

IUPAC-Name

1-(4-iodophenyl)cyclopentan-1-amine

InChI

InChI=1S/C11H14IN/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6H,1-2,7-8,13H2

InChI-Schlüssel

GSABBTXIQFWFBB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C2=CC=C(C=C2)I)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.